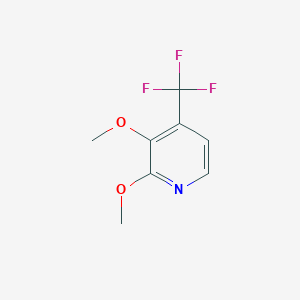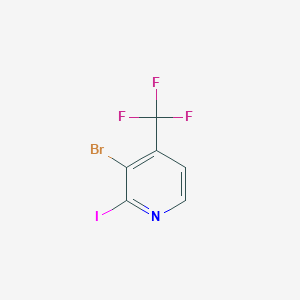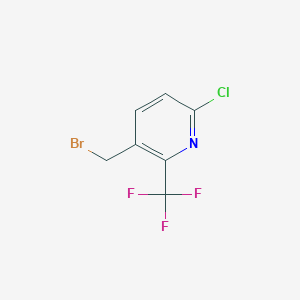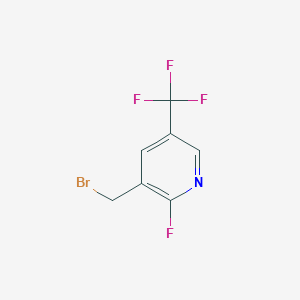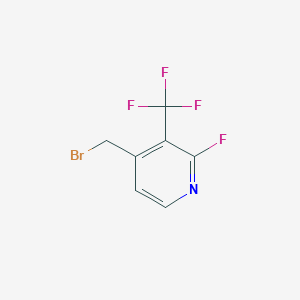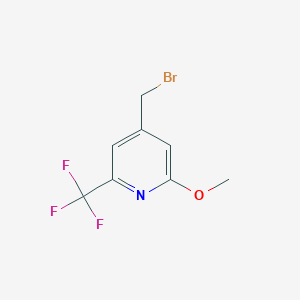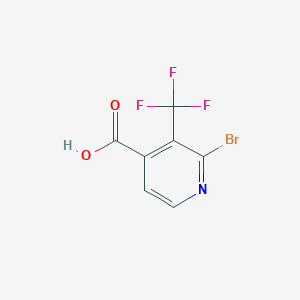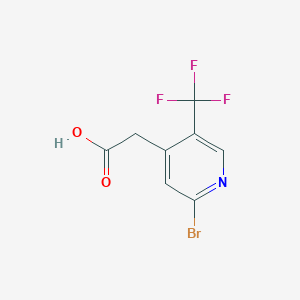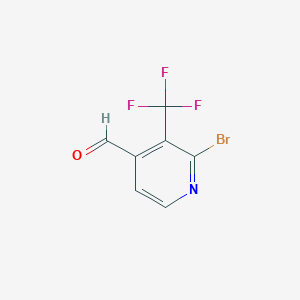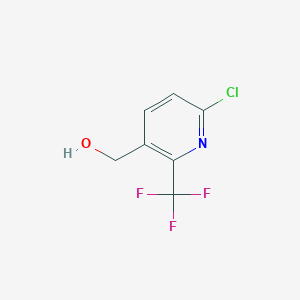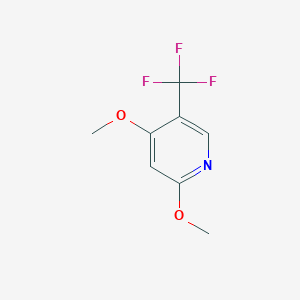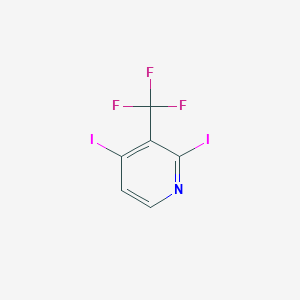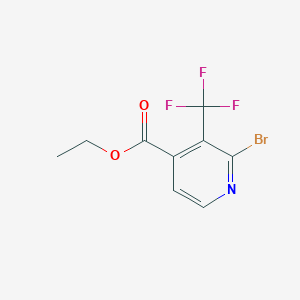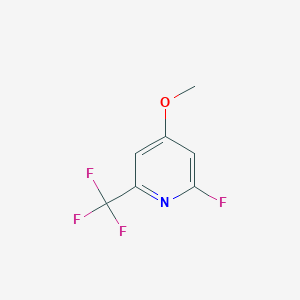![molecular formula C17H20O10 B1412277 (1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate CAS No. 315207-70-6](/img/structure/B1412277.png)
(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Übersicht
Beschreibung
“(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate” is a complex organic compound. It belongs to the class of compounds known as bicyclo[3.3.1]nonanes . These compounds are characterized by a structure that includes a nine-membered ring with three bridgehead carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, optically active (1S,3S,5R)-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane has been synthesized in short steps including regio-and enantioselective reduction . Another study discusses different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic framework, specifically a bicyclo[3.3.1]nonane core . This core is a nine-membered ring with three bridgehead carbon atoms .Chemical Reactions Analysis
Bicyclo[3.3.1]nonanes have been used in various chemical reactions. For example, they have been used in asymmetric catalysis . In another study, vegetables were screened for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate .Wissenschaftliche Forschungsanwendungen
-
Crystallography and Stereochemistry
- The synthetic and crystallographic studies of unsaturated bicyclo[3.3.1]nonane derivatives have been conducted .
- The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
- The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .
- The two bromine atoms in rac-3 have significant halogen – halogen interactions .
-
Biocatalysis
- Vegetables as biocatalysts were screened for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate .
- The best results were obtained using the roots of carrot (Daucus carota) and parsnip (Pastinaca sativa) and the rootstocks of ginger (Zingiber officinale) .
- During the biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate the enzymatic hydrolysis took place .
- Under different reaction conditions, i.e. the reaction temperature and time, and using different plant material as biocatalyst, (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-ff diol monoacetate or (1S,2S,5S,6S)-(-)-bicyclo[3.3.1]nonane-2,6-diol monoacetate were obtained as reaction products .
-
Asymmetric Synthesis
-
Catalytic Intramolecular Cyclopropanation
-
Pharmaceutical Synthesis
- Bicyclo[3.3.1]nonane derivatives have been used in the synthesis of pharmaceuticals .
- These compounds can be used as building blocks in the synthesis of complex molecules .
- The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
Zukünftige Richtungen
Bicyclo[3.3.1]nonanes and their derivatives have been the focus of many research studies due to their potential applications in various fields, including asymmetric catalysis and anticancer research . Future research could explore the synthesis, properties, and applications of “(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate” and related compounds.
Eigenschaften
IUPAC Name |
tetramethyl (1R,5R,7S)-2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O10/c1-24-12(20)8-5-16(14(22)26-3)7-17(10(8)18,15(23)27-4)6-9(11(16)19)13(21)25-2/h8-9H,5-7H2,1-4H3/t8-,9?,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXRWQPMFIVIQA-QVEYITEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@]2(C[C@@](C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



